molecular formula C21H15N B1210720 N-Methyl-7H-dibenzo(c,g)carbazole CAS No. 27093-62-5

N-Methyl-7H-dibenzo(c,g)carbazole

Cat. No. B1210720
CAS RN: 27093-62-5
M. Wt: 281.3 g/mol
InChI Key: SBOZXXIZLLMJJG-UHFFFAOYSA-N
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Description

N-Methyl-7H-dibenzo(c,g)carbazole is a derivative of 7H-dibenzo(c,g)carbazole . It is a heterocyclic aromatic compound with potent mutagenic and carcinogenic properties . It is a crystalline solid .


Molecular Structure Analysis

The molecular structure of N-Methyl-7H-dibenzo(c,g)carbazole is similar to that of 7H-dibenzo(c,g)carbazole, with an additional methyl group attached . The molecular formula is C21H15N .


Chemical Reactions Analysis

7H-dibenzo(c,g)carbazole, the parent compound of N-Methyl-7H-dibenzo(c,g)carbazole, is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Scientific Research Applications

Carcinogenicity and DNA Adduct Formation

  • Tissue-Specific Carcinogenic Activity : N-Methyl-7H-dibenzo(c,g)carbazole (N-MeDBC) has been shown to induce sarcomas and hepatic tumors in mice. Its ability to induce DNA adducts in skin and liver was investigated, revealing a clear correlation between tissue-specific DNA binding and the capacity of each compound to induce tumors in those tissues. However, there was no direct relationship observed between the induction of cytochromes 1A1/1A2 and the tissue specificity of carcinogenesis or DNA binding (Taras‐Valéro et al., 2000).

  • Reduced DNA-Binding in Liver but Not Skin : N-MeDBC exhibits a significant reduction in DNA-binding activity in the liver compared to 7H-dibenzo[c,g]carbazole (DBC), while only showing a modest reduction in skin. This differential binding is potentially correlated with the carcinogenic activity of these compounds (Schurdak et al., 1987).

Metabolism and Mutagenicity

  • Metabolism in Isolated Perfused Lung : The metabolism of 7H-dibenzo[c,g]carbazole, including N-MeDBC, was studied in an isolated perfused rabbit lung and rat liver microsomes. A major metabolite produced in both preparations was identified as 7-hydroxydibenzo[c,g]carbazole, with a substantial percentage found in the tracheobronchi, consistent with the high incidence of respiratory tract tumors due to this compound (Warshawsky & Myers, 1981).

  • Differential Mutagenicity in Liver and Skin : The mutagenicity of N-MeDBC and other derivatives was evaluated in relation to the concentration of mouse liver supernatant and the proportions of microsomes and cytosol. The results suggested that differences in the enzymatic composition of target tissues could be a determining factor in the organ specificity of carcinogens such as DBC (Périn et al., 1988).

Photoactivation-Induced Toxicity

  • Impact of Ultraviolet Radiation : Ultraviolet (UV) A radiation was found to potentiate the cytotoxic and genotoxic effects of DBC and its methyl derivatives, including N-MeDBC, on human skin keratinocytes. This study provided evidence that UVA can enhance the toxicity of DBC and its derivatives, potentially contributing to increased incidence of skin cancer (Sedláčková et al., 2015).

Human Cell-Mediated Cytotoxicity and Mutagenicity

  • Effects in Human Fibroblasts : Studies comparing the cytotoxic and mutagenic potential of DBC and MeDBC using a human epithelial cell-mediated activation assay revealed that both compounds induced cytotoxicity and mutations in the target cells, with DBC being effective at lower concentrations than MeDBC. DNA adduct analysis showed DBC was more effective than MeDBC in covalent binding to DNA at biologically significant low doses (Parks et al., 1986).

Safety And Hazards

N-Methyl-7H-dibenzo(c,g)carbazole is a hazardous compound. It is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is poisonous by the intraperitoneal route and mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

12-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)22/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOZXXIZLLMJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181557
Record name N-Methyl-7H-dibenzo(c,g)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-7H-dibenzo(c,g)carbazole

CAS RN

27093-62-5
Record name 7-Methyl-7H-dibenzo[c,g]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27093-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-7H-dibenzo(c,g)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027093625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-7H-dibenzo(c,g)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-7H-DIBENZO(C,G)CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW2LR35YB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Warshawsky - Journal of Environmental Science & Health Part C, 1992 - Taylor & Francis
I. Introduction Historically, exposure to a variety of complex mixtures such as soot, coal tar and pitch, mineral oils, coal gasification residues, and cigarette smoke has been associated …
Number of citations: 111 www.tandfonline.com
P Ghosh, S Mukherji - Science of The Total Environment, 2023 - Elsevier
Heterocyclic polynuclear aromatic hydrocarbons (PAH) are characterized by higher aqueous solubility and enhanced bioavailability due to presence of nitrogen, sulfur or oxygen …
Number of citations: 1 www.sciencedirect.com
IB Lambert, TM Singer, SE Boucher… - … Environment, Health and …, 2009 - oecd.org
This work was supported by the Canadian Regulatory System for Biotechnology. We would like to acknowledge the contribution of George Bolcsfoldi, who shared an analysis of …
Number of citations: 11 www.oecd.org

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